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Compound of Interest

Compound Name: C16H19N3O6S3

Cat. No.: B15174112 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Apratastat, with the molecular formula C16H19N3O6S3, is a compound of interest in

pharmaceutical research. A critical physicochemical property influencing its handling,

formulation, and bioavailability is its solubility in various solvents. These application notes

provide a summary of available solubility data for Apratastat and detailed protocols for

determining its solubility.

Quantitative Solubility Data
The solubility of Apratastat has been determined in several common laboratory solvents. The

following table summarizes the available quantitative data.
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Solvent Solubility

Dimethyl Sulfoxide (DMSO) ≥ 100 mg/mL[1]

Dimethylformamide (DMF) 25 mg/mL[2]

Ethanol 10 mg/mL[2]

DMSO:PBS (pH 7.2) (1:40) 0.02 mg/mL[2]

10% DMSO >> 40% PEG300 >> 5% Tween-80

>> 45% saline
≥ 2.5 mg/mL[1]

10% DMSO >> 90% (20% SBE-β-CD in saline) ≥ 2.5 mg/mL[1]

10% DMSO >> 90% corn oil ≥ 2.5 mg/mL[1]

Note: "≥" indicates that the solubility is at least the specified value, but the saturation point was

not determined.[1]

Experimental Protocols
For researchers who need to determine the solubility of Apratastat in other solvent systems or

under different conditions, the following protocols provide a standardized approach.

Protocol 1: Equilibrium Solubility Determination
This protocol is adapted from the World Health Organization (WHO) guidelines for determining

the equilibrium solubility of active pharmaceutical ingredients (APIs).

Objective: To determine the saturation concentration of Apratastat in a specific solvent at a

controlled temperature until equilibrium is reached.

Materials:

Apratastat

Selected solvent(s)

Temperature-controlled orbital shaker
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Centrifuge or filtration apparatus (e.g., syringe filters)

Analytical balance

Volumetric flasks and pipettes

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical

instrument for quantification

Procedure:

Preparation: Add an excess amount of Apratastat to a known volume of the solvent in a

suitable container (e.g., glass vial or flask). The presence of undissolved solid is essential to

ensure saturation.

Equilibration: Place the container in a temperature-controlled orbital shaker set to the desired

temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient duration to reach

equilibrium. It is recommended to take samples at various time points (e.g., 24, 48, and 72

hours) to confirm that the concentration is no longer changing.

Sample Collection: Once equilibrium is reached, cease agitation and allow the undissolved

solid to settle.

Separation of Solid and Liquid Phases: Carefully withdraw an aliquot of the supernatant. It is

crucial to avoid aspirating any solid particles. Separate the dissolved API from the

undissolved solid by either centrifugation or filtration.

Dilution: Immediately dilute the clarified supernatant with a suitable solvent to prevent

precipitation.

Quantification: Analyze the concentration of Apratastat in the diluted sample using a

validated analytical method, such as HPLC.

Calculation: Back-calculate the concentration in the original undiluted sample to determine

the equilibrium solubility.

Protocol 2: Kinetic Solubility Determination
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This protocol is a high-throughput method often used in early drug discovery to assess the

apparent solubility of a compound.

Objective: To rapidly determine the concentration at which Apratastat precipitates from a

solution prepared by adding a concentrated DMSO stock to an aqueous buffer.

Materials:

Apratastat dissolved in DMSO (e.g., 10 mg/mL)

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

96-well microtiter plates

Plate reader (nephelometer or UV spectrophotometer)

Liquid handling robotics (optional, for high-throughput)

Procedure:

Stock Solution Preparation: Prepare a concentrated stock solution of Apratastat in DMSO.

Serial Dilution: Add a small volume of the DMSO stock solution to the aqueous buffer in the

first well of a microtiter plate. Then, perform serial dilutions across the plate.

Incubation: Incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).

Detection of Precipitation:

Nephelometry: Measure the light scattering of the samples in each well. An increase in

light scattering indicates the formation of a precipitate.

Direct UV: After incubation, filter the samples to remove any precipitate. Measure the UV

absorbance of the filtrate to determine the concentration of the dissolved compound.

Data Analysis: The kinetic solubility is the highest concentration at which no significant

precipitation is observed.
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Visualizations
Experimental Workflow for Equilibrium Solubility
Determination
The following diagram illustrates the general workflow for determining the equilibrium solubility

of a compound.
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Workflow for Equilibrium Solubility Determination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b15174112?utm_src=pdf-custom-synthesis
https://file.medchemexpress.com/batch_PDF/HY-119307/Apratastat-DataSheet-MedChemExpress.pdf
https://www.caymanchem.com/product/29016/tmi-005
https://www.benchchem.com/product/b15174112#c16h19n3o6s3-solubility-in-different-solvents
https://www.benchchem.com/product/b15174112#c16h19n3o6s3-solubility-in-different-solvents
https://www.benchchem.com/product/b15174112#c16h19n3o6s3-solubility-in-different-solvents
https://www.benchchem.com/product/b15174112#c16h19n3o6s3-solubility-in-different-solvents
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15174112?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15174112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

